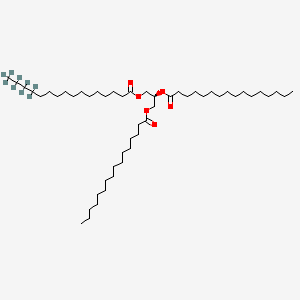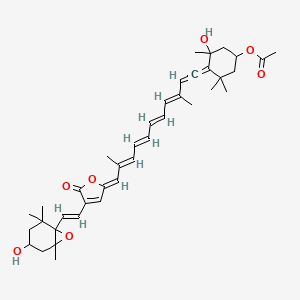![molecular formula C36H52N2O2Zn B12298965 (T-4)-[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298965.png)
(T-4)-[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(T-4)-[2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]zinc est un composé organozincique complexe. Il se caractérise par sa structure unique, qui comprend un cycle cyclohexane et des groupes tert-butyle volumineux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (T-4)-[2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]zinc implique généralement la réaction de sels de zinc avec des ligands contenant les groupes fonctionnels souhaités. Les conditions réactionnelles comprennent souvent :
- Solvant : Les solvants couramment utilisés sont le tétrahydrofurane (THF) ou le dichlorométhane (DCM).
- Température : Les réactions sont généralement effectuées à température ambiante ou à des températures légèrement élevées.
- Temps : Les temps de réaction peuvent varier, mais ils se situent généralement entre quelques heures et une nuit.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de ses applications spécialisées. La synthèse à grande échelle impliquerait probablement des conditions réactionnelles similaires avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
(T-4)-[2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]zinc peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des oxydes de zinc ou d'autres espèces contenant du zinc.
Réduction : Il peut être réduit dans des conditions spécifiques pour produire différents composés organozinciques.
Substitution : Les ligands du composé peuvent être substitués par d'autres groupes fonctionnels, modifiant ainsi ses propriétés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et l'oxygène (O₂).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire de l'oxyde de zinc, tandis que la substitution peut donner une variété de composés organozinciques avec différents groupes fonctionnels.
Applications de la recherche scientifique
Chimie
En chimie, (T-4)-[2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]zinc est utilisé comme catalyseur dans diverses réactions organiques. Sa structure unique lui permet de faciliter des réactions qui sont autrement difficiles.
Biologie
Bien que ses applications en biologie soient moins courantes, ce composé pourrait potentiellement être utilisé dans des études biochimiques impliquant des enzymes dépendantes du zinc ou comme composé modèle pour étudier la coordination du zinc dans les systèmes biologiques.
Médecine
En médecine, les composés organozinciques sont étudiés pour leurs propriétés thérapeutiques potentielles. Ce composé spécifique pourrait être étudié pour sa capacité à interagir avec les molécules et les voies biologiques.
Industrie
Dans l'industrie, (T-4)-[2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]zinc peut être utilisé dans la production de matériaux avancés, tels que les polymères ou les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme par lequel (T-4)-[2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]zinc exerce ses effets implique sa capacité à se coordonner avec d'autres molécules. Le centre de zinc peut former des liaisons avec divers ligands, facilitant les réactions chimiques. Les groupes tert-butyle volumineux fournissent une gêne stérique, ce qui peut influencer la réactivité et la sélectivité du composé dans les processus catalytiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, (T-4)-[2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]zinc is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging.
Biology
While its applications in biology are less common, this compound could potentially be used in biochemical studies involving zinc-dependent enzymes or as a model compound for studying zinc coordination in biological systems.
Medicine
In medicine, organozinc compounds are being explored for their potential therapeutic properties. This specific compound could be investigated for its ability to interact with biological molecules and pathways.
Industry
In industry, (T-4)-[2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]zinc may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (T-4)-[2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]zinc exerts its effects involves its ability to coordinate with other molecules. The zinc center can form bonds with various ligands, facilitating chemical reactions. The bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- Cobalt, [2,2’-[1,2-ethanediylbis[(nitrilo-κN)méthylidène]]bis[4,6-bis(1,1-diméthyléthyl)phénolato-κO]]- : Ce composé est similaire en structure, mais contient du cobalt au lieu du zinc.
- Nickel, [2,2’-[1,2-ethanediylbis[(nitrilo-κN)méthylidène]]bis[4,6-bis(1,1-diméthyléthyl)phénolato-κO]]- : Un autre composé similaire avec du nickel comme métal central.
Unicité
L'unicité de (T-4)-[2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]]zinc réside dans sa combinaison spécifique de ligands et du centre de zinc. Cette combinaison confère des propriétés chimiques distinctes qui peuvent être exploitées dans diverses applications, en particulier en catalyse et en science des matériaux.
Propriétés
Formule moléculaire |
C36H52N2O2Zn |
|---|---|
Poids moléculaire |
610.2 g/mol |
Nom IUPAC |
zinc;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate |
InChI |
InChI=1S/C36H54N2O2.Zn/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/q;+2/p-2/t29-,30-;/m0./s1 |
Clé InChI |
KMUJCMSUODEDEM-PNHSAAKESA-L |
SMILES isomérique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Zn+2] |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298890.png)

![2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B12298896.png)
![Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl](/img/structure/B12298899.png)
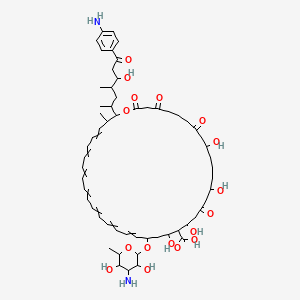
![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12298911.png)
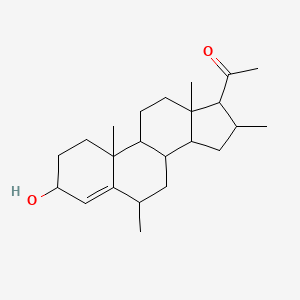
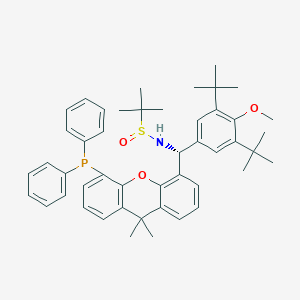
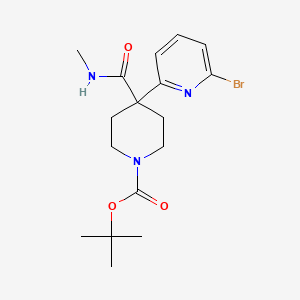
![Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B12298926.png)

![3-{2-[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-6-[3-(4-hydroxy-phenyl)-acryloylamino]-hexanoylamino}-N-(1-carbamoyl-2-phenyl-ethyl)-N-methyl-succinamic acid.AcOH; hydrate](/img/structure/B12298935.png)
